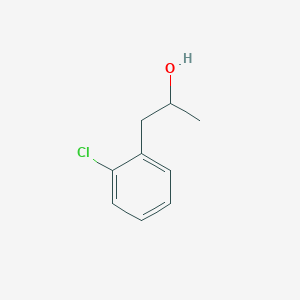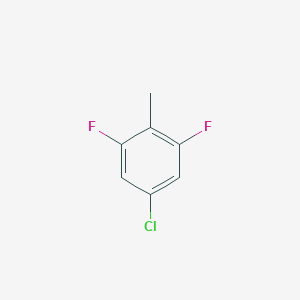
5-Chloro-1,3-difluoro-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,3-difluoro-2-methylbenzene is an organic compound with the molecular formula C7H5ClF2 and a molecular weight of 162.56 g/mol . It is a colorless to pale yellow liquid with a distinct aromatic odor . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry .
Métodos De Preparación
The synthesis of 5-Chloro-1,3-difluoro-2-methylbenzene typically involves the halogenation of 1,3-difluoro-2-methylbenzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) . The reaction proceeds as follows:
C7H6F2+Cl2→C7H5ClF2+HCl
Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
5-Chloro-1,3-difluoro-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and fluorine).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).
Reduction Reactions: The compound can be reduced to the corresponding benzene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-Chloro-1,3-difluoro-2-methylbenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-1,3-difluoro-2-methylbenzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions due to the electron-withdrawing effects of the chlorine and fluorine atoms . These atoms increase the compound’s reactivity towards nucleophiles, facilitating various chemical transformations .
Comparación Con Compuestos Similares
5-Chloro-1,3-difluoro-2-methylbenzene can be compared with other halogenated benzene derivatives, such as:
5-Bromo-1,3-difluoro-2-methylbenzene: Similar in structure but with a bromine atom instead of chlorine.
1,3-Difluoro-2-methylbenzene: Lacks the chlorine atom, making it less reactive in substitution reactions.
5-Chloro-1,3-difluoro-2-ethylbenzene: Contains an ethyl group instead of a methyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in its specific combination of halogen atoms and a methyl group, which imparts distinct reactivity and applications .
Propiedades
IUPAC Name |
5-chloro-1,3-difluoro-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLJDJAOBLOBGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine](/img/structure/B2627552.png)
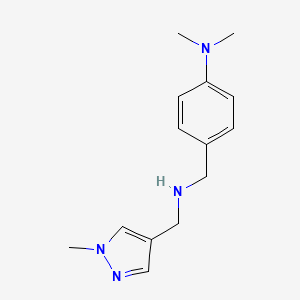
![2-(4-chlorophenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B2627554.png)
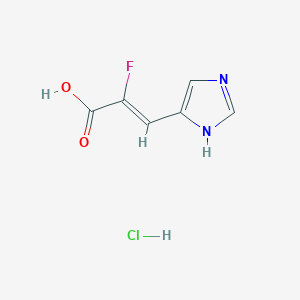
![4-[2-({[(Dimethylamino)carbonyl]oxy}ethanimidoyl)-5-(trifluoromethyl)-3-pyridinyl]morpholine](/img/structure/B2627559.png)
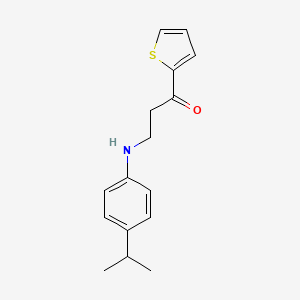
![N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2627564.png)
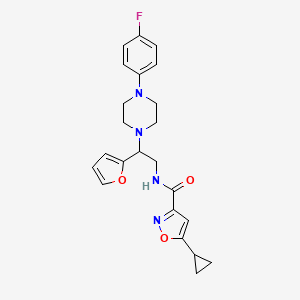
![2-(3-methoxyphenyl)-N-{[4-(phenylsulfanyl)oxan-4-yl]methyl}acetamide](/img/structure/B2627566.png)
![N-(3-chlorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2627569.png)
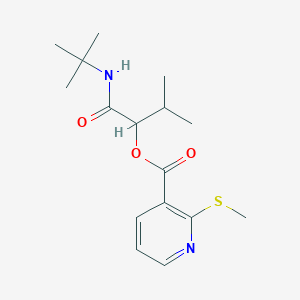
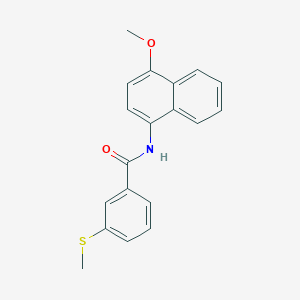
![N'-(3-chloro-4-methylphenyl)-N-[2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2627573.png)
